molecular formula C19H17NO6S2 B12213440 (4E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12213440
M. Wt: 419.5 g/mol
InChI Key: KZCNZQHBMCBWKP-UHFFFAOYSA-N
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Description

The compound "(4E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione" is a pyrrolidine-2,3-dione derivative characterized by a unique substitution pattern. Its structure includes a sulfone-containing tetrahydrothiophene ring, a 3-hydroxyphenyl group, and a hydroxy(thiophen-2-yl)methylidene moiety. Pyrrolidine-2,3-diones are known for their diverse bioactivities, including antimicrobial and anti-inflammatory properties . The synthesis of such derivatives typically involves condensation reactions, as exemplified by the use of 4-acetyl-3-hydroxy intermediates and methylamine in ethanol under reflux conditions . The stereoelectronic effects of substituents, such as the sulfone group, enhance stability and influence intermolecular interactions, which are critical for biological activity .

Properties

Molecular Formula

C19H17NO6S2

Molecular Weight

419.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4-hydroxy-2-(3-hydroxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H17NO6S2/c21-13-4-1-3-11(9-13)16-15(17(22)14-5-2-7-27-14)18(23)19(24)20(16)12-6-8-28(25,26)10-12/h1-5,7,9,12,16,21,23H,6,8,10H2

InChI Key

KZCNZQHBMCBWKP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)O

Origin of Product

United States

Biological Activity

The compound (4E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure with multiple functional groups, including:

  • Tetrahydrothiophene moiety : This component may enhance the compound's interaction with biological targets.
  • Pyrrolidine core : Known for various pharmacological activities.
  • Hydroxyphenyl and thiophenyl groups : These groups are often associated with increased bioactivity.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure suggests potential radical scavenging abilities, which can protect cells from oxidative stress.

Antimicrobial Properties

In silico studies have suggested that the compound may possess antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, indicating that this compound could be a candidate for further antimicrobial research.

Anticancer Potential

The structural features of this compound align with known anticancer agents. Compounds containing pyrrolidine and thiophene rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of specific enzymes : The compound may act as an inhibitor of key enzymes involved in cellular processes.
  • Modulation of signaling pathways : It could influence pathways related to cell growth and apoptosis.

Research Findings and Case Studies

A series of studies have evaluated the biological activity of related compounds. Below is a summary table highlighting key findings:

Study ReferenceCompound TestedBiological ActivityKey Findings
(4E)-1-(1,1-dioxidotetrahydrothiophen...)AntioxidantDemonstrated significant radical scavenging ability.
N-(1-(1,1-dioxidotetrahydrothiophen...GIRK Channel ActivatorIdentified as a potent activator with nanomolar potency.
Related Pyrazolone DerivativesAnticancerInduced apoptosis in cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogous molecules:

Compound Core Structure Key Substituents Bioactivity Synthesis Method References
(4E)-1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione Pyrrolidine-2,3-dione Sulfone, 3-hydroxyphenyl, hydroxy(thiophen-2-yl)methylidene Antimicrobial (hypothesized) Condensation of 4-acetyl-3-hydroxy intermediates with thiophenecarboxaldehyde
1-(4-Hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones Pyrrolin-2-one 4-Hydroxyphenyl, acyl groups Antimicrobial (MIC: 0.5–8 µg/mL) Acetylation of pyrrolinone precursors
(5Z)-3-[(2E)-3-(4-Hydroxy-3-nitrophenyl)prop-2-enoyl]-5-[(pyridin-4-yl)methylidene]-1,3-thiazolidine-2,4-dione Thiazolidine-2,4-dione Nitrophenyl, pyridinylmethylidene Hypolipidemic (in vitro IC₅₀: 12 µM) Knoevenagel condensation of thiazolidinedione with aldehydes
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-5(4H)-thione Chlorobenzylidene, chlorophenyl Hydrogen-bonded supramolecular assembly Cyclocondensation of thiocarbohydrazide with aldehydes

Key Observations:

Core Structure Influence :

  • Pyrrolidine-2,3-diones (target compound) exhibit greater conformational rigidity compared to thiazolidinediones due to the absence of a sulfur atom in the ring . This rigidity may enhance receptor-binding specificity.
  • Triazole-thiones (e.g., ) prioritize hydrogen-bonding interactions over direct bioactivity, making them more suitable for crystallographic studies.

Substituent Effects: The sulfone group in the target compound increases solubility in polar solvents compared to non-sulfonated analogs . Thiophene and hydroxyphenyl groups contribute to π-π stacking and hydrogen-bonding interactions, which are critical for antimicrobial activity .

Bioactivity Trends :

  • Thiazolidinediones (e.g., ) show superior hypolipidemic activity due to their ability to modulate PPAR-γ receptors, whereas pyrrolidine-2,3-diones are more associated with antimicrobial effects .

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